molecular formula C6H13NO4 B190992 2,5-Dideoxy-2,5-imino-D-mannitol CAS No. 59920-31-9

2,5-Dideoxy-2,5-imino-D-mannitol

Cat. No. B190992
CAS RN: 59920-31-9
M. Wt: 163.17 g/mol
InChI Key: PFYHYHZGDNWFIF-KVTDHHQDSA-N
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Description

2,5-Dideoxy-2,5-imino-D-mannitol (DDIM) is a novel antiviral drug that inhibits viral replication by inhibiting the viral DNA polymerase . It is also used in the research of type 2 diabetes as an alpha-glucosidase inhibitor, reducing the breakdown and absorption of carbohydrates .


Synthesis Analysis

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) has been isolated from several natural sources. Many synthetic approaches are available, and many derivatives have been synthesized and their biological activities have been investigated .


Molecular Structure Analysis

The molecular formula of 2,5-Dideoxy-2,5-imino-D-mannitol is C6H13NO4 . It has 4 defined stereocentres .


Chemical Reactions Analysis

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) has been isolated from several natural sources. Many synthetic approaches are available, and many derivatives have been synthesized and their biological activities have been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dideoxy-2,5-imino-D-mannitol are as follows :

Scientific Research Applications

  • Glycobiology

    • Application : 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) has been isolated from several natural sources and many synthetic approaches are available. Many derivatives have been synthesized and their biological activities have been investigated .
    • Methods : The compound is synthesized from various natural sources and through synthetic approaches .
    • Results : The biological activities of the synthesized derivatives have been investigated .
  • Diabetes Research

    • Application : DMDP is used in the research of type 2 diabetes. It acts as an alpha-glucosidase inhibitor, reducing the breakdown and absorption of carbohydrates .
    • Methods : This compound, derived from L-mannitol, interacts with specific enzymes involved in glucose metabolism .
    • Results : The compound has shown potential in reducing the breakdown and absorption of carbohydrates, which could be beneficial in the management of type 2 diabetes .
  • Plant Biochemistry

    • Application : DMDP acetic acid, a derivative of DMDP, has been isolated from Stevia rebaudiana and other plants .
    • Methods : The compound is isolated from plant extracts and synthesized through reactions with unprotected pyrrolidine iminosugars .
    • Results : DMDP N-acetic and propionic acids are potent α-galactosidase inhibitors .
  • Glycosidase Inhibition

    • Application : DMDP is known to be a potent inhibitor of various glycosidases .
    • Methods : DMDP interacts with these enzymes, preventing them from breaking down complex sugars .
    • Results : This inhibition can have various effects depending on the specific glycosidase being inhibited .
  • Starch Metabolism

    • Application : DMDP is used in research related to starch metabolism .
    • Methods : It acts as an alpha-glucosidase inhibitor, reducing the breakdown and absorption of carbohydrates .
    • Results : This can have implications for understanding and treating conditions related to carbohydrate metabolism, such as diabetes .
  • Glycoprotein Trimming

    • Application : DMDP has been found to inhibit mammalian glycoprotein trimming glucosidases such as ER alpha-glucosidase II .
    • Methods : DMDP interacts with these enzymes, preventing them from modifying glycoproteins .
    • Results : This can have implications for understanding and manipulating the process of protein glycosylation .
  • Glycoprotein Processing

    • Application : DMDP has been found to inhibit mammalian glycoprotein trimming glucosidases such as ER alpha-glucosidase II .
    • Methods : DMDP interacts with these enzymes, preventing them from modifying glycoproteins .
    • Results : This can have implications for understanding and manipulating the process of protein glycosylation .
  • Starch Hydrolysis

    • Application : DMDP is used in research related to starch hydrolysis .
    • Methods : It acts as an alpha-glucosidase inhibitor, reducing the breakdown of starch into glucose .
    • Results : This can have implications for understanding and treating conditions related to carbohydrate metabolism, such as diabetes .
  • Glycosidase Inhibitory Activities

    • Application : DMDP and its derivatives have been found to have glycosidase inhibitory activities .
    • Methods : DMDP interacts with these enzymes, preventing them from breaking down complex sugars .
    • Results : This inhibition can have various effects depending on the specific glycosidase being inhibited .

properties

IUPAC Name

(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYHYHZGDNWFIF-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943312
Record name 2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dideoxy-2,5-imino-D-mannitol

CAS RN

59920-31-9, 210115-92-7
Record name 2,5-Dideoxy-2,5-imino-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59920-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydroxymethyl-3,4-dihydroxypyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059920319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dideoxy-2,5-imino-D-mannitol
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
327
Citations
G Legler, A Korth, A Berger, C Ekhart, G Gradnig… - Carbohydrate …, 1993 - Elsevier
Glucose isomerase (EC 5.3.1.5) catalyzes the quantitative isomerisation of 5-azido-5-deoxy-d-gluco- (7 and -l-idofuranose (9), respectively, into the corresponding ketoses, 5-azido-5-…
Number of citations: 71 www.sciencedirect.com
SM Andersen, M Ebner, CW Ekhart, G Gradnig… - Carbohydrate …, 1997 - Elsevier
1,2,5-Trideoxy-2-fluoro-1,5-imino-d-glucitol, the 2-deoxyfluoro derivative of 1-deoxynojirimycin, as well as 1,2,5-trideoxy-1-fluoro-2,5-imino-d-mannitol and 2,5-dideoxy-2,5-imino-1-O-…
Number of citations: 70 www.sciencedirect.com
TM Wrodnigg - Monatshefte für Chemie/Chemical Monthly, 2002 - Springer
2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) has been isolated from several natural sources. Many synthetic approaches are available, and many derivatives have been synthesized and …
Number of citations: 93 link.springer.com
TM Wrodnigg, AE Stütz, SG Withers - Tetrahedron letters, 1997 - Elsevier
By an Amadori rearrangement of easily available 5-azido-5-deoxy-d-glucofuranose with dibenzylamine and subsequent catalytic hydrogenation of the resulting 5-azido-1-dibenzylamino…
Number of citations: 39 www.sciencedirect.com
TM Wrodnigg, W Gaderbauer, P Greimel, H Häusler… - 2000 - Taylor & Francis
By an Amadori rearrangement of easily available 5-azido-5-deoxy-D-glucofuranose with dibenzylamine and subsequent catalytic hydrogenation of the resulting 5-azido-1-(N,N-dibenzyl…
Number of citations: 22 www.tandfonline.com
KH Park, YJ Yoon, SG Lee - Tetrahedron letters, 1994 - Elsevier
Dowex 50W-X8 was efficient catalyst for selective cleavage of terminal actonide including acid-sensitive multifunctional groups. A facile and economically synthesis of DMDP (2,5-…
Number of citations: 78 www.sciencedirect.com
TM Wrodnigg, AE Stütz, CA Tarling, SG Withers - Carbohydrate research, 2006 - Elsevier
Based on our extensive studies of d-glucosidase inhibiting 2,5-dideoxy-2,5-imino-d-mannitol derivatives, we have been trying to create a series of fluorescent derivatives with a view to …
Number of citations: 17 www.sciencedirect.com
GWJ Fleet, PW Smith - Tetrahedron, 1987 - Elsevier
The synthesis of methyl 2-azido-3-O-benzyl-2-deoxy-α-D-mannofuranoside (1) from D-glucose is reported; the conversions of (1) into derivatives of methyl 3-O-benzyl-2,6-dideoxy-2,6-…
Number of citations: 53 www.sciencedirect.com
TM Wrodnigg, F Diness, C Gruber, H Häusler… - Bioorganic & medicinal …, 2004 - Elsevier
A range of new C-1 modified derivatives of the powerful glucosidase inhibitor 2,5-dideoxy-2,5-imino-d-mannitol has been synthesised and their biological activities probed with the β-…
Number of citations: 40 www.sciencedirect.com
TM Wrodnigg, SG Withers, AE Stütz - Bioorganic & medicinal chemistry …, 2001 - Elsevier
Novel derivatives of the d-glucosidase inhibitor 2,5-dideoxy-2,5-imino-d-mannitol bearing lipophilic aliphatic or aromatic amides attached to C-1 have been found to inhibit β-…
Number of citations: 44 www.sciencedirect.com

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